1-O-Lauroyl-D-glucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

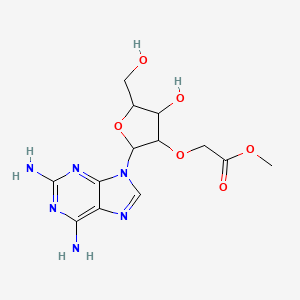

1-O-Lauroyl-D-glucopyranose is an ester derivative of D-glucose, where the lauroyl group (a 12-carbon fatty acid chain) is attached to the first carbon of the glucose molecule. This compound is part of a class of molecules known as sugar esters, which are valued for their surfactant properties. These compounds are biodegradable, non-toxic, and have applications in various industries, including food, pharmaceuticals, and cosmetics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-O-Lauroyl-D-glucopyranose can be synthesized through enzymatic or chemical methods. One common enzymatic method involves the use of lipases, such as those from Aspergillus niger, which catalyze the esterification of D-glucose with lauric acid. The reaction typically occurs under mild conditions, such as 56°C for 48 hours with constant stirring at 240 rpm .

Chemical synthesis involves the direct esterification of D-glucose with lauric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance solubility and reaction rates.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their selectivity and eco-friendliness. Large-scale production typically uses immobilized lipases to facilitate enzyme recovery and reuse. The process parameters are optimized to maximize yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

1-O-Lauroyl-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed back to D-glucose and lauric acid in the presence of water and an acid or base catalyst.

Oxidation: The glucose moiety can be oxidized to gluconic acid derivatives using oxidizing agents like nitric acid or hydrogen peroxide.

Substitution: The hydroxyl groups on the glucose ring can undergo substitution reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Nitric acid, hydrogen peroxide, or other oxidizing agents.

Substitution: Acyl chlorides, alkyl halides, and appropriate catalysts like pyridine or triethylamine.

Major Products

Hydrolysis: D-glucose and lauric acid.

Oxidation: Gluconic acid derivatives.

Substitution: Various substituted glucose derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

1-O-Lauroyl-D-glucopyranose has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.

Biology: Employed in studies of membrane proteins and lipid interactions due to its amphiphilic nature.

Medicine: Investigated for its potential as a drug delivery agent, enhancing the solubility and bioavailability of hydrophobic drugs.

Industry: Utilized in the formulation of biodegradable detergents, emulsifiers, and stabilizers in food and cosmetic products.

Mecanismo De Acción

The primary mechanism by which 1-O-Lauroyl-D-glucopyranose exerts its effects is through its surfactant properties. The lauroyl group provides hydrophobic interactions, while the glucose moiety offers hydrophilic interactions, allowing the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability.

Comparación Con Compuestos Similares

1-O-Lauroyl-D-glucopyranose can be compared with other sugar esters such as:

1-O-Myristoyl-D-glucopyranose: Similar structure but with a 14-carbon fatty acid chain, offering different hydrophobic properties.

1-O-Palmitoyl-D-glucopyranose: Contains a 16-carbon fatty acid chain, providing even greater hydrophobicity.

1-O-Stearoyl-D-glucopyranose: Features an 18-carbon fatty acid chain, used in applications requiring strong hydrophobic interactions.

The uniqueness of this compound lies in its balance between hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications.

Propiedades

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABWUWJGNVZVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-](/img/structure/B12101408.png)

![3,4,5-Trihydroxy-6-[4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B12101430.png)

![4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol](/img/structure/B12101458.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B12101459.png)

![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)